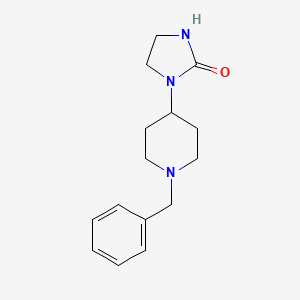

1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one is a derivative of imidazolidin-2-one, which is a chemical structure of interest in medicinal chemistry due to its potential therapeutic applications. This compound is related to various derivatives that have been synthesized and evaluated for their pharmacological activities, including anti-Alzheimer's, antimicrobial, and cannabinoid receptor agonist activities .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of Schiff's bases, reduction, and alkylation reactions. For instance, novel benzylated imidazolidin-2-one derivatives were synthesized based on the lead compound donepezil, a major drug for Alzheimer's disease management. These compounds were characterized by structural conformity and purity using various techniques . Another related synthesis involved the in situ reduction of Schiff's bases followed by alkylation to produce novel compounds with antimicrobial activity .

Molecular Structure Analysis

The molecular structure of related compounds has been determined through various methods, including X-ray crystallography. For example, the crystal structure of a related compound, N-(1,3-Benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, was determined, revealing planar benzothiazol and imidazol rings with a dihedral angle between them and a chair conformation of the piperidin ring .

Chemical Reactions Analysis

The chemical reactions involving imidazolidin-2-one derivatives are diverse and include interactions with various biological targets. For instance, 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles, and imidazoles have been identified as potent antagonists of the NR1A/2B subtype of the NMDA receptor, indicating their potential in modulating chemical reactions in the brain .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazolidin-2-one derivatives are influenced by their structural modifications. Systematic modification of physicochemical properties, such as lipophilicity and basicity, was used to optimize the pharmacokinetic profile and reduce off-target activity in the development of selective cannabinoid CB2 receptor agonists . The crystal packing and conformation of arylidene-imidazolone derivatives have been studied, revealing the influence of substituents on the molecule's geometry and intermolecular interactions .

Applications De Recherche Scientifique

Alzheimer's Disease Research

"1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one" derivatives have shown promise as potential anti-Alzheimer's agents. Research indicates that derivatives synthesized based on the lead compound donepezil, which is a major drug for managing Alzheimer's disease, displayed excellent anti-Alzheimer's profiles. These derivatives were evaluated through in-vivo (behavioral studies) and in-vitro (biochemical assays) using appropriate animal models against donepezil, highlighting their potential as therapeutic agents for Alzheimer's disease (Gupta et al., 2020).

Antihypertensive Drug Development

Another study explored novel benzazole derivatives bearing a (imidazolidin-2-yl)imino moiety, which exhibited selective alpha 2-adrenoceptor ligand activity. This property indicates their potential use in medical applications attributed to alpha 2-adrenoceptor agonists. Specifically, the study highlighted the possibility of using these compounds as centrally acting antihypertensive drugs, providing a new avenue for the treatment of hypertension (Sa̧czewski et al., 2008).

Anti-Tumor Activity

Compounds containing the "this compound" structure have been synthesized with potential anti-tumor properties. A specific study demonstrated that certain derivatives exhibited significant cytotoxic effects against human hepatocellular carcinoma cell lines. This suggests their utility as potential therapeutic agents in cancer treatment (Elhady, 2015).

Antibacterial Agents

Research into imidazolidine-4-one derivatives for novel chemosensitizers of Staphylococcus aureus MRSA has shown promising results. These studies indicate that the compounds could improve antibiotics' effectiveness against resistant strains, offering a new strategy in combating bacterial resistance (Matys et al., 2015).

Antitubercular Agents

A study on 5-chloro-1-(piperidin-4-yl)-1H-benzo[d]imidazole-2(3H)-one derivatives identified molecules with significant antitubercular activity. These findings suggest a potential role for such compounds in treating tuberculosis, a pressing global health issue (Raju et al., 2020).

Mécanisme D'action

Target of Action

The primary target of the compound “1-(1-Benzyl-piperidin-4-yl)-imidazolidin-2-one” is the NLRP3 inflammasome . The NLRP3 inflammasome is a cytosolic pattern recognition receptor (PRR) that plays a fundamental role in the response to exogenous and endogenous stimuli . It belongs to the NOD-like receptor (NLR) family of PRR and is a multiprotein complex constituted by the NLRP3 protein, the apoptosis-associated speck-like protein containing a caspase-recruiting domain (ASC), and procaspase-1 .

Mode of Action

The compound interacts with the NLRP3 inflammasome, inhibiting its function . This interaction results in the inhibition of NLRP3-dependent pyroptosis and IL-1β release . The compound’s mode of action involves binding to the NLRP3 inflammasome, reducing its ATPase activity .

Biochemical Pathways

The compound affects the NLRP3 inflammasome pathway, which is involved in the immune response to stimuli . By inhibiting the NLRP3 inflammasome, the compound prevents the release of IL-1β, a pro-inflammatory cytokine . This can have downstream effects on inflammation and immune response.

Result of Action

The result of the compound’s action is the inhibition of NLRP3-dependent pyroptosis and IL-1β release . This can lead to a decrease in inflammation and immune response, which could be beneficial in conditions where the NLRP3 inflammasome is overactive.

Propriétés

IUPAC Name |

1-(1-benzylpiperidin-4-yl)imidazolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O/c19-15-16-8-11-18(15)14-6-9-17(10-7-14)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSGWSNDIQYWPTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCNC2=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[[4-(tetrazol-1-yl)benzoyl]amino]benzoate](/img/structure/B2528796.png)

![methyl 4,5-dimethyl-2-[2-(2-methylphenyl)-4,6-dioxo-3-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2528802.png)

![9-(2-Furyl)-7-(trifluoromethyl)-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ol](/img/structure/B2528803.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-1-sulfonamide](/img/structure/B2528804.png)

![Ethyl {[(2,6-dichloropyridin-4-yl)methyl]sulfonyl}acetate](/img/structure/B2528806.png)